
Perfluoro(1,3-diethylcyclohexane)
Descripción general
Descripción
Perfluoro(1,3-diethylcyclohexane) is a fluorocarbon liquid, a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane . It is chemically and biologically inert .
Synthesis Analysis
Perfluoro(1,3-diethylcyclohexane) can be manufactured by the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene . This is preferred as the starting material over 1,3-dimethylcyclohexane as less fluorine is required .Molecular Structure Analysis
The molecular formula of Perfluoro(1,3-diethylcyclohexane) is C8F16 . The average mass is 400.060 Da and the monoisotopic mass is 399.974457 Da .Chemical Reactions Analysis
Perfluoro(1,3-diethylcyclohexane) is chemically inert and thermally stable (to over 400 °C) . It has been used in the preparation of amorphous fluorocarbon films by plasma polymerization .Physical and Chemical Properties Analysis
Perfluoro(1,3-diethylcyclohexane) is a clear, colorless liquid, with a relatively high density, low viscosity, and low surface tension that will rapidly evaporate . It has a melting point of -70 °C and a boiling point of 102 °C . It is a relatively good solvent for gases, but a poor solvent for solids and liquids .Aplicaciones Científicas De Investigación
Fluorinated Heterocycles Synthesis
Perfluoro(1,2-epoxycyclohexane), a related compound, is used in synthesizing fluorinated heterocycles. These reactions involve the opening of the oxirane ring and subsequent heterocyclization, resulting in compounds like fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives (Filyakova et al., 2014).
Solvent Interactions in Fluorous Systems
Perfluoro(methylcyclohexane) is utilized in fluorous biphase reactions. At low temperatures, it forms two separate phases with chloroform, but at higher temperatures, it becomes a single phase. This characteristic makes it valuable for studying intermolecular interactions in such systems (Gerig, 2005).
Electrochemical Fluorination
The electrochemical fluorination of various compounds can lead to perfluoro derivatives, such as perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane). This process is significant in creating perfluorobicyclic ethers, which are useful in various applications (Abe et al., 1980).
Perfluorinated Compounds in Medicine
Perfluorocarbons like perfluorodecalin are used in medical applications such as blood substitutes and ophthalmology. Their high density and inert nature make them suitable for various biomedical applications (Meinert, 1994).
Diels–Alder Reactions
Perfluorocyclohexa-1,3-diene, related to Perfluoro(1,3-diethylcyclohexane), is involved in high-temperature Diels–Alder reactions with nitriles. This leads to the formation of 2-substituted tetrafluoropyridines, showing its potential in organic synthesis (Anderson et al., 1969).
Perfluoro Macrocycles Synthesis
The synthesis of perfluoro macrocycles, like perfluoro-18-crown-6 and perfluoro-cyclohexano-15-crown-5, involves controlled elemental fluorination. These compounds have applications due to their stable nature and unique binding properties (Lin et al., 1994).
Mid-Infrared Sensor for Perfluorocarbon Detection
A mid-infrared sensor has been developed for detecting perfluorocarbon compounds in aquatic systems, critical for geosequestration monitoring. This sensor uses mid-infrared attenuated total reflection spectroscopy for in-situ detection of compounds like perfluoromethylcyclohexane (Rauh et al., 2014).
Mecanismo De Acción
Target of Action
Perfluoro(1,3-diethylcyclohexane) is a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane . It is chemically and biologically inert , which means it does not have a specific biological target. Instead, it interacts with a variety of substances due to its unique physical and chemical properties.
Mode of Action
Its mode of action is primarily physical, based on its unique properties such as high density, low viscosity, low surface tension, and excellent thermal stability .
Result of Action
For example, it has been used in the preparation of amorphous fluorocarbon films by plasma polymerization .
Action Environment
The action of Perfluoro(1,3-diethylcyclohexane) is influenced by environmental factors. For instance, its low surface tension and high thermal stability allow it to maintain its properties under extreme temperatures . It is also resistant to acids and bases, enabling its use in a variety of chemical environments .
Análisis Bioquímico
Biochemical Properties
As a chemically inert compound, Perfluoro(1,3-diethylcyclohexane) does not directly participate in biochemical reactions or interact with enzymes, proteins, or other biomolecules . Its unique physical properties, such as low viscosity and low surface tension , can influence the behavior of these biomolecules in its presence.
Cellular Effects
Given its chemical inertness, Perfluoro(1,3-diethylcyclohexane) does not directly affect cellular processes, cell signaling pathways, gene expression, or cellular metabolism . Its potential to act as a solvent for gases could indirectly influence cell function, particularly in contexts where gas solubility is a limiting factor.
Molecular Mechanism
Perfluoro(1,3-diethylcyclohexane) does not exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression . Its mechanism of action is primarily physical, not chemical, due to its perfluorinated nature .
Temporal Effects in Laboratory Settings
Perfluoro(1,3-diethylcyclohexane) is thermally stable to over 400°C , indicating that it does not degrade over time under normal laboratory conditions. Its effects on cellular function over time have not been extensively studied, but given its chemical inertness, long-term effects are likely to be minimal .
Dosage Effects in Animal Models
Studies on the dosage effects of Perfluoro(1,3-diethylcyclohexane) in animal models are currently lacking. Given its chemical inertness, it is unlikely to have toxic or adverse effects at high doses .
Metabolic Pathways
Perfluoro(1,3-diethylcyclohexane) does not participate in metabolic pathways due to its chemical inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Perfluoro(1,3-diethylcyclohexane) within cells and tissues have not been extensively studied. Given its chemical inertness, it is unlikely to interact with transporters or binding proteins .
Subcellular Localization
Given its chemical inertness, it is unlikely to be directed to specific compartments or organelles via targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(6(19,20)9(25,26)27)3(13,14)2(12,7(21,22)10(28,29)30)5(17,18)8(23,24)4(1,15)16 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWXSBDFHALUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032811 | |
| Record name | Perfluoro-1,3-diethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-23-9 | |
| Record name | 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-1,3-diethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



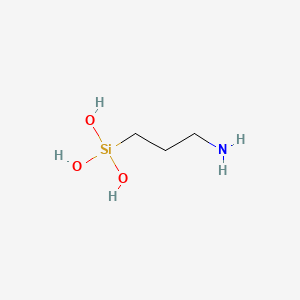
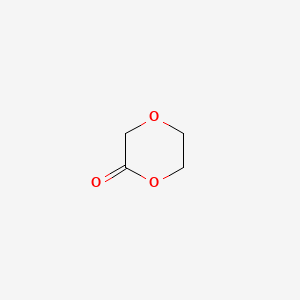


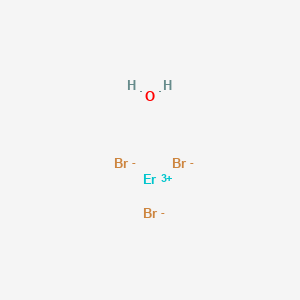

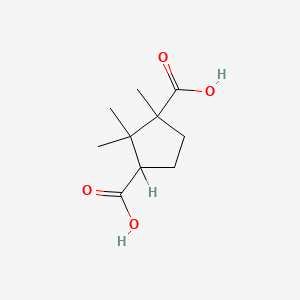
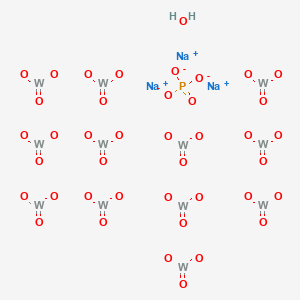
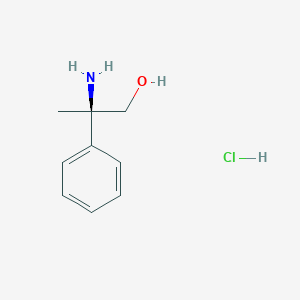
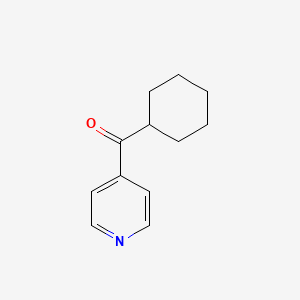
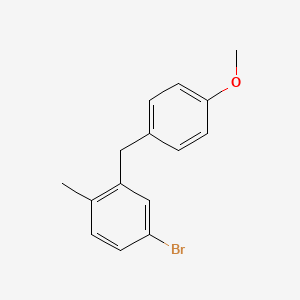

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)
